molecular formula C10H17NO B13232182 1,4,4-Trimethyl-3-azabicyclo[3.2.1]octan-2-one CAS No. 94827-95-9

1,4,4-Trimethyl-3-azabicyclo[3.2.1]octan-2-one

Cat. No.: B13232182
CAS No.: 94827-95-9
M. Wt: 167.25 g/mol
InChI Key: PBWHMIKVKLPBCY-UHFFFAOYSA-N
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Description

1,4,4-Trimethyl-3-azabicyclo[3.2.1]octan-2-one is a bicyclic lactam featuring a nitrogen atom at position 3 and three methyl substituents at positions 1, 4, and 3. This compound belongs to a class of conformationally constrained molecules with applications in medicinal chemistry and organic synthesis. Its rigid bicyclic framework and stereochemical complexity make it a valuable scaffold for designing bioactive molecules, though its specific applications are less documented compared to analogs like 3,8-diazabicyclo[3.2.1]octan-2-one .

Properties

CAS No.

94827-95-9

Molecular Formula

C10H17NO

Molecular Weight

167.25 g/mol

IUPAC Name

1,4,4-trimethyl-3-azabicyclo[3.2.1]octan-2-one

InChI

InChI=1S/C10H17NO/c1-9(2)7-4-5-10(3,6-7)8(12)11-9/h7H,4-6H2,1-3H3,(H,11,12)

InChI Key

PBWHMIKVKLPBCY-UHFFFAOYSA-N

Canonical SMILES

CC1(C2CCC(C2)(C(=O)N1)C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4,4-Trimethyl-3-azabicyclo[3.2.1]octan-2-one typically involves the construction of the azabicyclo[3.2.1]octane scaffold. One common method is the enantioselective construction from acyclic starting materials that contain the necessary stereochemical information . Another approach involves the desymmetrization of achiral tropinone derivatives .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the principles of large-scale organic synthesis, such as optimizing reaction conditions and using cost-effective reagents, would apply.

Chemical Reactions Analysis

Types of Reactions

1,4,4-Trimethyl-3-azabicyclo[3.2.1]octan-2-one can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogens and nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or alcohols, while reduction might yield alkanes or alcohols.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1,4,4-Trimethyl-3-azabicyclo[3.2.1]octan-2-one involves its interaction with molecular targets and pathways. The compound’s bicyclic structure allows it to fit into specific binding sites on proteins or enzymes, potentially inhibiting or activating their function . This interaction can lead to various biological effects, depending on the target and pathway involved.

Comparison with Similar Compounds

Data Table: Structural and Functional Comparison

Compound Name CAS Number Molecular Formula MW (g/mol) Key Features Applications
1,4,4-Trimethyl-3-azabicyclo[3.2.1]octan-2-one Not provided C₁₀H₁₇NO 167.25 Methyl groups at 1,4,4; rigid scaffold Understudied; potential synthon
1,8,8-Trimethyl-3-azabicyclo[3.2.1]octan-2-one 1197-67-7 C₁₀H₁₇NO 167.25 Commercial availability (97% purity) Alkaloid synthesis
3,8-Diazabicyclo[3.2.1]octan-2-one 143393-96-8 C₆H₁₀N₂O 126.16 Dual nitrogen atoms; high rigidity Farnesyltransferase inhibitors
8-Benzyl-8-azabicyclo[3.2.1]octan-2-one 86580-33-8 C₁₄H₁₇NO 215.29 Aromatic benzyl group Cross-coupling reactions

Biological Activity

1,4,4-Trimethyl-3-azabicyclo[3.2.1]octan-2-one is a nitrogen-containing bicyclic compound notable for its potential biological activities and applications in medicinal chemistry. This article provides an overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and comparative analyses with similar compounds.

Chemical Structure and Properties

The molecular formula of 1,4,4-trimethyl-3-azabicyclo[3.2.1]octan-2-one is C10H17NO, with a molecular weight of 167.25 g/mol. The compound features a bicyclic structure that incorporates a nitrogen atom, contributing to its unique chemical properties and biological interactions.

PropertyValue
CAS Number 94827-95-9
Molecular Formula C10H17NO
Molecular Weight 167.25 g/mol
IUPAC Name 1,4,4-trimethyl-3-azabicyclo[3.2.1]octan-2-one
Canonical SMILES CC1(C2CCC(C2)(C(=O)N1)C)C

The mechanism through which 1,4,4-trimethyl-3-azabicyclo[3.2.1]octan-2-one exerts its biological effects involves interactions with specific molecular targets such as enzymes and receptors. The rigid bicyclic structure allows it to mimic natural substrates or inhibitors, facilitating binding to active sites on proteins.

Potential Biological Targets

  • Enzymatic Inhibition : The compound may inhibit enzymes involved in metabolic pathways.
  • Receptor Modulation : It could act as an agonist or antagonist at various receptors, influencing physiological responses.

Biological Activity

Research indicates that compounds with similar bicyclic structures exhibit various biological activities, including anticholinergic effects and potential neuroprotective properties.

Comparative Analysis with Similar Compounds

A comparison with structurally related compounds highlights the unique properties of 1,4,4-trimethyl-3-azabicyclo[3.2.1]octan-2-one:

Compound NameStructural FeaturesUnique Properties
AtropineTropane structureAnticholinergic properties
ScopolamineTropane derivativeCNS depressant effects
2-Azabicyclo[3.2.1]octaneBasic azabicyclo frameworkPrecursor for various derivatives

The specific trimethyl substitution pattern in 1,4,4-trimethyl-3-azabicyclo[3.2.1]octan-2-one may confer selectivity towards certain biological targets that are not shared by other similar compounds .

Case Studies and Research Findings

Recent studies have focused on the synthesis and evaluation of the biological activity of this compound:

  • Synthesis Methods : Various synthetic routes have been developed to produce 1,4,4-trimethyl-3-azabicyclo[3.2.1]octan-2-one efficiently.
    • Enantioselective synthesis from acyclic precursors has been highlighted as a prominent method .
  • Biological Assays : In vitro assays have demonstrated significant activity against specific biological targets.
    • For instance, compounds with similar structures have shown IC50 values indicating potent inhibitory effects on cancer cell lines .

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